molecular formula C12H18O2 B3164126 4-Methyl-5-pentylbenzene-1,3-diol CAS No. 889104-80-7

4-Methyl-5-pentylbenzene-1,3-diol

Cat. No.: B3164126
CAS No.: 889104-80-7
M. Wt: 194.27 g/mol
InChI Key: CUXFFBBWEJOYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-pentylbenzene-1,3-diol is synthesized by the polyketide synthase SteelyA in Dictyostelium discoideum . The enzyme catalyzes the formation of this compound through a series of condensation reactions involving acyl-thioester units . The specific reaction conditions for the synthesis include the expression of the SteelyA gene and the presence of necessary cofactors and substrates.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. Its production is primarily limited to laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Properties

IUPAC Name

4-methyl-5-pentylbenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)8-12(14)9(10)2/h7-8,13-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXFFBBWEJOYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) in Dictyostelium discoideum?

A1: MPBD plays a crucial role in the development of the social amoeba Dictyostelium discoideum. It has been identified as a key regulator of two distinct processes:

  • Spore Maturation: MPBD induces the maturation of spores during the culmination stage of D. discoideum development. [, , ] In the absence of MPBD, cells within the fruiting body fail to form proper spores, resulting in aberrant, glassy sori. []
  • Chemotactic Cell Aggregation: MPBD is also involved in regulating chemotaxis towards cAMP, a crucial signaling molecule for aggregation in D. discoideum. [, ] Mutants lacking MPBD exhibit delayed aggregation and form smaller aggregation territories due to impaired cAMP signaling. []

Q2: How does MPBD influence cAMP signaling in Dictyostelium discoideum?

A2: MPBD appears to regulate cAMP signaling through multiple mechanisms:

  • ACA Activity: Research suggests that MPBD is required for the full activation of Adenylyl Cyclase A (ACA), the enzyme responsible for cAMP production in D. discoideum. [] Mutants lacking MPBD exhibit lower cAMP accumulation during aggregation, indicating reduced ACA activity. []
  • cAMP Signaling Gene Expression: The expression of genes involved in cAMP signaling pathways is also affected by MPBD. [] Mutants lacking MPBD show lower expression levels of these genes during aggregation. []

Q3: Which enzyme is responsible for the biosynthesis of MPBD in Dictyostelium discoideum?

A: MPBD is synthesized by the polyketide synthase enzyme SteelyA (StlA). [, ] This enzyme is a hybrid type, combining features of both type I and type III polyketide synthases. [] Inactivation of the stlA gene in D. discoideum results in the loss of MPBD production and the associated developmental defects. []

Q4: Is the function of StlA and MPBD conserved in other Dictyostelid species?

A: While StlA appears to be conserved throughout major groups of Dictyostelia, its function may vary between species. [] For instance, in Polysphondylium violaceum, another social amoeba, StlA is involved in cell aggregation but not in spore maturation. [] This suggests that the role of StlA and MPBD in regulating developmental processes has diverged during Dictyostelid evolution.

Q5: How can the structure of MPBD be modified, and what are the potential implications of such modifications?

A: Research suggests that the resorcinol ring of MPBD can be modified by enzymes like O-methyltransferase (OMT12) in D. discoideum. [] Such modifications could potentially lead to the creation of MPBD variants with altered biological activity and specificity. [] This could represent a mechanism for fine-tuning developmental processes in D. discoideum.

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